AM281 (1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide) is a synthetic compound classified as a cannabinoid antagonist. [] It acts primarily as a selective antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1 receptor). [, , , ] AM281 is a valuable research tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , ] It has been utilized in numerous studies exploring the therapeutic potential of cannabinoid receptor modulation in conditions such as septic shock, neurologic dysfunction, pain, memory impairment, and anxiety. It was initially developed as a potential human SPECT ligand to enable imaging of cannabinoid CB1 receptors in the living human brain. [, ]
AM 281 was developed as part of research efforts to explore cannabinoid receptor interactions and their implications in various physiological processes, including pain modulation, appetite regulation, and memory functions. Its classification as an inverse agonist indicates that it not only blocks the receptor but also stabilizes it in an inactive conformation, potentially leading to opposite physiological effects compared to agonists like tetrahydrocannabinol (THC) .
The synthesis of AM 281 involves several steps that utilize specific reagents and conditions. A notable method includes:
A detailed scheme outlines the sequential reactions leading to AM 281, highlighting critical intermediates and purification steps necessary to isolate the compound effectively .
The molecular structure of AM 281 can be characterized by its specific arrangement of atoms that facilitate its binding to the CB1 receptor. Key features include:
The three-dimensional conformation of AM 281 allows it to fit into the binding pocket of the CB1 receptor effectively, influencing its pharmacological activity .
AM 281 participates in various chemical reactions primarily related to its interactions with cannabinoid receptors. These reactions can include:
The understanding of these chemical interactions is crucial for assessing the therapeutic potential and safety profile of AM 281 .
The mechanism of action of AM 281 involves its role as an antagonist/inverse agonist at the CB1 receptor. Upon binding to this receptor, AM 281 induces a conformational change that inhibits downstream signaling pathways typically activated by endogenous cannabinoids or THC. This action results in:
AM 281 has several scientific applications primarily due to its role as a cannabinoid receptor antagonist:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2